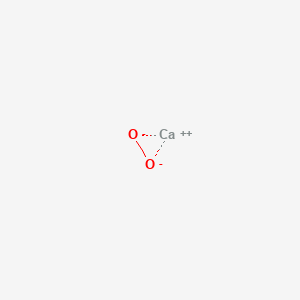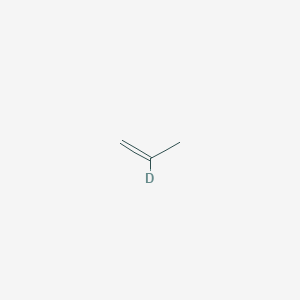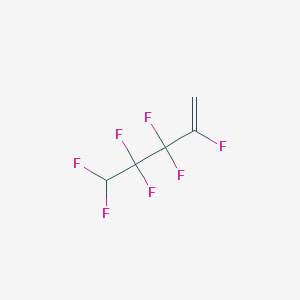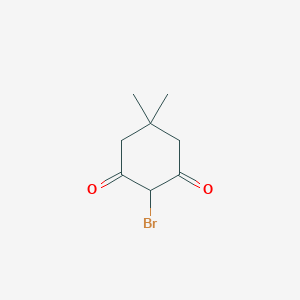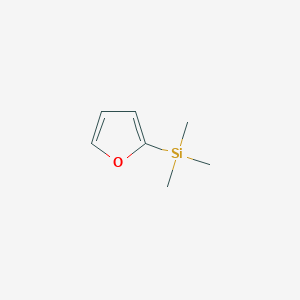
2-Trimethylsilylfuran
Vue d'ensemble
Description
2-Trimethylsilylfuran is an organic compound with the molecular formula C8H16OSi. It is known for its unique properties and applications in various fields of chemistry. The compound is characterized by the presence of a furan ring substituted with a trimethylsilyl group at the second position. This substitution imparts distinct chemical reactivity and stability to the molecule, making it a valuable reagent in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Trimethylsilylfuran can be synthesized through the silylation of furan derivatives. One common method involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Trimethylsilylfuran undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into corresponding dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used for substitution reactions
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Trimethylsilylfuran has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-heteroatom bonds and in Diels-Alder reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research has explored its use in the development of anticancer and antimicrobial agents.
Industry: It is employed in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-Trimethylsilylfuran involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, stabilizing the furan ring and allowing selective reactions to occur at specific positions. This selective reactivity is crucial in the synthesis of complex molecules and in the modification of existing compounds .
Comparaison Avec Des Composés Similaires
2-Trimethylsilyloxyfuran: Similar in structure but with an additional oxygen atom, making it more reactive in certain conditions.
2-Trimethylsilylthiophene: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.
2-Trimethylsilylpyrrole: Contains a nitrogen atom, offering unique properties in organic synthesis
Uniqueness: 2-Trimethylsilylfuran is unique due to its stability and selective reactivity, which are imparted by the trimethylsilyl group. This makes it a valuable reagent in synthetic chemistry, allowing for the efficient formation of complex molecules and the modification of existing compounds .
Propriétés
IUPAC Name |
furan-2-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRZEKRKZRDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166318 | |
| Record name | 2-Furyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-33-2 | |
| Record name | 2-Furyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 2-Trimethylsilylfuran in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both the furan ring and the trimethylsilyl group.
- Diels-Alder Reactions: The furan ring acts as a diene in Diels-Alder reactions, allowing for the construction of more complex bicyclic structures. For instance, this compound reacts with dimethyl acetylenedicarboxylate to yield 3,4-Bis(methoxycarbonyl)-2-trimethylsilylfurans [, ].
- Precursor to γ-Hydroxybutenolides: this compound undergoes photosensitized oxygenation to yield γ-hydroxybutenolides regiospecifically [, ]. This transformation is particularly useful in natural product synthesis, as the γ-hydroxybutenolide moiety is present in various biologically active compounds [].
Q2: Are there studies on the reaction kinetics of this compound with organometallic cations?
A3: Yes, kinetic studies have been conducted on the reaction of this compound with the organometallic cation [Fe(CO)3(1–5-η-C6H7)]+ []. The reaction follows a second-order rate law, suggesting an electrophilic attack by the cation on this compound as the rate-determining step. Interestingly, this compound exhibits higher reactivity towards this cation compared to unsubstituted furan, further highlighting the activating effect of the trimethylsilyl group.
Q3: What are the potential advantages of using this compound as a precursor to γ-hydroxybutenolides compared to other methods?
A3: The photosensitized oxygenation of this compound offers several advantages for γ-hydroxybutenolide synthesis:
- Regiospecificity: The reaction proceeds with high regioselectivity, yielding exclusively the desired γ-hydroxybutenolide isomer [, ].
Q4: Can computational chemistry methods be employed to study the photochemical isomerization of this compound?
A5: Yes, computational chemistry methods, particularly ab initio calculations, have been successfully applied to investigate the photochemical isomerization of furan derivatives, including this compound []. These calculations provide insights into the potential energy surfaces of the ground and excited states, helping to elucidate the reaction mechanisms and predict the product distribution.
Q5: How does the structure of this compound impact its stability and handling?
A6: this compound is sensitive to acidic conditions, undergoing hydrolysis or desilylation []. Therefore, it is recommended to store it at low temperatures (-20°C or below) under anhydrous conditions over potassium carbonate to prevent degradation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
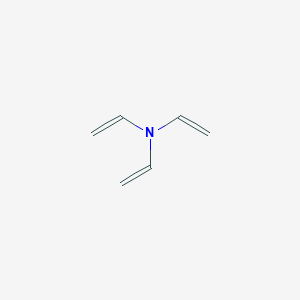
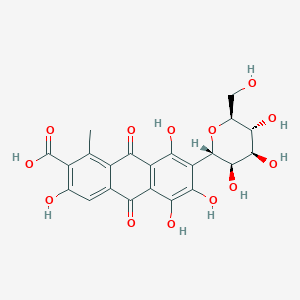
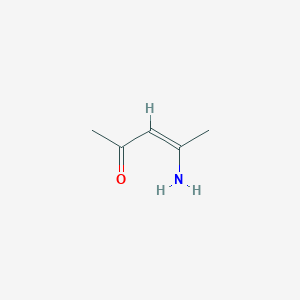
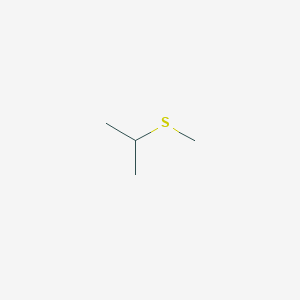
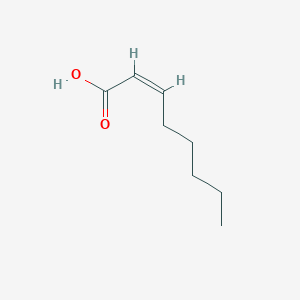
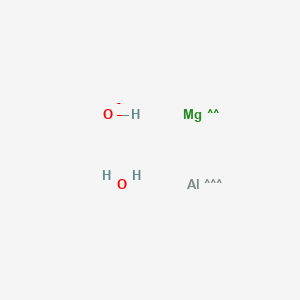
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
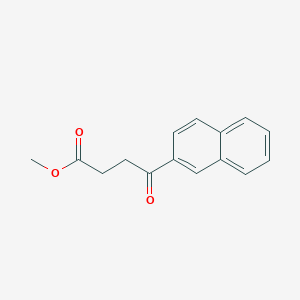
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
